molecular formula C18H21N3O5S2 B13350952 {[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13350952
M. Wt: 423.5 g/mol
InChI Key: MKSMETIDXCXTJO-UHFFFAOYSA-N
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Description

2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a sulfamoyl group, a methylthio group, and a nicotinate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-(N,N-dimethylsulfamoyl)-2-methylphenylboronic acid with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfamoyl and methylthio groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

IUPAC Name

[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H21N3O5S2/c1-12-7-8-13(28(24,25)21(2)3)10-15(12)20-16(22)11-26-18(23)14-6-5-9-19-17(14)27-4/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

MKSMETIDXCXTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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